Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate
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Overview
Description
Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate: is an organic compound with the molecular formula C17H16ClFN2O3. This compound is characterized by the presence of a methyl ester group, a 3-chloroanilino group, and a 3-fluorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate typically involves the following steps:
Formation of the Anilino Intermediate: The initial step involves the reaction of 3-chloroaniline with a suitable carbonylating agent to form the 3-chloroanilino intermediate.
Coupling with Fluorophenyl Propanoate: The intermediate is then coupled with 3-fluorophenyl propanoate under controlled conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, leading to higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate can be compared with similar compounds, such as:
Methyl 3-{[(3-bromoanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate: This compound has a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(4-fluorophenyl)propanoate: The position of the fluorine atom is different, which can affect the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(3-chlorophenyl)carbamoylamino]-3-(3-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c1-24-16(22)10-15(11-4-2-6-13(19)8-11)21-17(23)20-14-7-3-5-12(18)9-14/h2-9,15H,10H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPCEYVBROUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)F)NC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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